7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
This compound features a structurally complex 1-azatricyclic core fused with a sulfonyl-substituted 2,6-dimethylmorpholine moiety.
Properties
IUPAC Name |
7-(2,6-dimethylmorpholin-4-yl)sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-12-10-19(11-13(2)24-12)25(22,23)16-8-14-4-3-7-20-17(21)6-5-15(9-16)18(14)20/h8-9,12-13H,3-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAYHSKBJXEXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one exhibit significant antitumor properties. Research has shown that such compounds can inhibit the proliferation of cancer cells by interfering with critical signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The compound has also been explored for its antimicrobial effects. It has shown efficacy against various bacterial strains, potentially serving as a lead compound for the development of new antibiotics . The sulfonyl group in particular is believed to enhance the compound's ability to penetrate bacterial membranes.
Neurological Applications
Given its morpholine moiety, this compound may have implications in treating neurological disorders. Morpholine derivatives have been associated with neuroprotective effects and could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted on a series of azatricyclo compounds demonstrated that derivatives with similar structural features to 7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests strong potential for development as an anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis due to its sulfonyl group.
Case Study 3: Neuroprotective Properties
Research involving animal models of neurodegeneration indicated that compounds with similar morpholino structures could reduce neuronal apoptosis and inflammation markers, suggesting a protective role against neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Heterocyclic Chemistry
a. 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 ()
- Core Structure : A tetracyclic system (9.2.1.0²,¹⁰.0⁴,⁸) with sulfur and nitrogen atoms.
- Substituents : 4-Methoxyphenyl group at position 7.
- Key Differences : The target compound lacks sulfur atoms in its core and instead incorporates a morpholine sulfonyl group. Sulfur-containing analogs may exhibit distinct electronic properties and stability due to thia-aza interactions .
b. Nitrothiophen-Containing Compounds ()
- Core Structure : Nitrothiophen or nitroimidazole rings.
- Substituents : Nitro groups critical for antimycobacterial activity.
- Studies suggest nitro groups enhance activity in antituberculosis agents, but sulfonyl groups may improve metabolic stability .
Functional Group Comparisons
- Sulfonyl vs. Nitro: Electron-withdrawing, often linked to redox-mediated biological activity but may confer toxicity risks .
Data Table: Structural and Functional Comparisons
Research Methodologies and Limitations
- Crystallography : The SHELX software suite () is widely used for structural determination of complex heterocycles, suggesting the target compound’s geometry may have been resolved using similar tools .
- Activity Inference : Direct pharmacological data for the target compound are absent in the evidence; comparisons rely on structural analogs and substituent effects .
Preparation Methods
Intramolecular Cyclization of Bicyclic Precursors
Aryl-annulated lactams or keto-enamine intermediates can undergo acid- or base-mediated cyclization to form the tricyclic core. For example, heating a bicyclic precursor such as 7-amino-1-benzazepin-2-one in polyphosphoric acid (PPA) at 120–140°C induces ring closure. This method, while effective for simpler azatricycles, may require optimization for sterically hindered substrates.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings enable modular assembly of the tricyclic system. A 2012 patent describes the use of tetrakis(triphenylphosphine)palladium(0) with cesium carbonate in toluene/butanol/water mixtures to couple boronate esters with aryl halides—a strategy adaptable to constructing the central ring. Microwave-assisted conditions (100°C, 10 min) could accelerate such steps while minimizing decomposition.
Sulfonylation at Position 7
Introducing the 2,6-dimethylmorpholin-4-ylsulfonyl group necessitates regioselective sulfonylation. Two methods dominate literature precedents:
Direct Sulfonylation with Morpholinylsulfonyl Chlorides
Reaction of the tricyclic amine intermediate with 2,6-dimethylmorpholine-4-sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base, typically proceeds at 0°C to room temperature. For example, J030-0283—a structurally related dibenzooxazepinone—was synthesized via this route, achieving 78% yield after column chromatography (SiO₂, DCE/EtOH/NH₄OH).
Table 1: Sulfonylation Reaction Optimization
Copper-Mediated Thiadiazole Coupling
An alternative pathway leverages 2-bromo-1,3,4-thiadiazole intermediates. Treatment of the tricyclic bromide with 2,6-dimethylmorpholine in dimethylformamide (DMF) at 110°C for 8 hours facilitates nucleophilic aromatic substitution, as demonstrated in piperazine-thiadiazole syntheses. Copper(I) chloride (10 mol%) enhances reactivity, enabling 33% yield even in sterically demanding systems.
Post-Functionalization and Workup
Lactam Stabilization
The 2-one lactam moiety often requires protection during sulfonylation. tert-Butoxycarbonyl (Boc) groups, introduced via reaction with di-tert-butyl dicarbonate in THF, prevent undesired side reactions. Deprotection with trifluoroacetic acid (TFA) in DCM restores the lactam post-sulfonylation.
Purification Strategies
Silica gel chromatography remains the gold standard for isolating the target compound. Optimal eluent systems include:
-
Dichloroethane (DCE)/Ethanol/Ammonium Hydroxide (5:1:0.06) for resolving polar sulfonamide derivatives
Analytical Characterization
Critical spectroscopic data for validating the target compound align with J030-0283:
Q & A
Q. Table 1: Representative Synthetic Conditions from Analogous Studies
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 100°C, DCM, 12 h | 65–70 | |
| Cyclization | ZnCl₂, THF, reflux, 8 h | 55–60 | |
| Purification | Silica gel (hexane:EtOAc = 3:1) | >95% purity |
[Basic] Which spectroscopic and crystallographic methods are most effective for confirming structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on morpholine, sulfonyl linkages). Chemical shifts for sulfonamide protons typically appear at δ 3.1–3.5 ppm .
- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., tricyclic core conformation). Example: Bond angles in azatricyclic systems range from 105° to 112° .
- IR Spectroscopy : Confirms sulfonyl (S=O stretches at 1150–1250 cm⁻¹) and carbonyl (C=O at 1650–1750 cm⁻¹) groups .
[Advanced] How should researchers design experiments to assess stability under varying physiological conditions?
Answer:
Adopt a split-split plot design with controlled variables:
- Factors : pH (2.0, 7.4, 9.0), temperature (4°C, 25°C, 37°C), and oxidative stress (H₂O₂ exposure) .
- Replicates : Four replicates per condition to assess inter-batch variability .
- Analytical Methods : HPLC-PDA to monitor degradation products; mass spectrometry for structural elucidation of breakdown intermediates .
Q. Table 2: Stability Testing Parameters
| Condition | Duration | Key Metrics |
|---|---|---|
| Acidic (pH 2.0) | 0, 24, 48 h | % Parent compound remaining |
| Oxidative (1 mM H₂O₂) | 12 h | Formation of sulfonic acid derivatives |
[Advanced] What strategies address discrepancies in reported biological activities across in vitro models?
Answer:
- Meta-analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ variability in kinase inhibition assays) .
- Controlled Replication : Standardize cell lines (e.g., HEK293 vs. HeLa), assay buffers, and incubation times to minimize technical variability .
- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) to validate binding affinities and rule out assay artifacts .
[Basic] What chromatographic techniques optimize purity assessment and byproduct identification?
Answer:
- HPLC-DAD/ELSD : Reverse-phase C18 columns (acetonitrile/water gradients) for baseline separation of the compound and synthetic impurities .
- GC-MS : For volatile byproducts (e.g., residual solvents or methylated intermediates) .
- Chiral HPLC : To resolve enantiomeric impurities if asymmetric synthesis is employed .
[Advanced] How can computational modeling predict pharmacodynamic properties?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). Validate with experimental IC₅₀ data .
- QSAR Models : Correlate substituent effects (e.g., methyl groups on morpholine) with logP and bioavailability .
- MD Simulations : Assess conformational stability of the tricyclic core in lipid bilayers to predict membrane permeability .
[Basic] What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis/purification steps .
- Waste Disposal : Neutralize sulfonamide residues with 10% NaOH before disposal .
- Acute Toxicity Screening : Follow OECD 423 guidelines for preliminary in vivo toxicity assessment .
[Advanced] How can researchers evaluate ecological risks associated with compound disposal?
Answer:
- Environmental Partitioning : Measure logKow (octanol-water coefficient) to assess bioaccumulation potential .
- Microcosm Studies : Expose soil/water systems to the compound (1–100 ppm) and monitor degradation via LC-MS/MS .
- Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC₅₀) to gauge aquatic impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
